![molecular formula C14H18N2O3 B2376423 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone CAS No. 923224-91-3](/img/structure/B2376423.png)
1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol . This compound is characterized by the presence of a piperidine ring, a nitro group, and an ethanone moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone typically involves the following steps:
Nitration: The starting material, 4-methylpiperidine, undergoes nitration to introduce the nitro group at the 2-position of the phenyl ring.
Acylation: The nitrated intermediate is then subjected to acylation using ethanoyl chloride to form the ethanone moiety.
Cyclization: The final step involves the cyclization of the intermediate to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Substituted piperidine: Formed by electrophilic substitution on the piperidine ring.
Alcohol derivative: Formed by the reduction of the ethanone moiety.
Scientific Research Applications
1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A precursor in the synthesis of 1-[5-(4-Methylpiperidino)-2-nitrophenyl]-1-ethanone.
2-Nitrophenyl derivatives: Compounds with similar nitro group and phenyl ring structures.
Ethanone derivatives: Compounds with similar ethanone moieties.
Uniqueness
This compound is unique due to its combination of a piperidine ring, nitro group, and ethanone moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-[5-(4-methylpiperidin-1-yl)-2-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-7-15(8-6-10)12-3-4-14(16(18)19)13(9-12)11(2)17/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNLICUEALUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
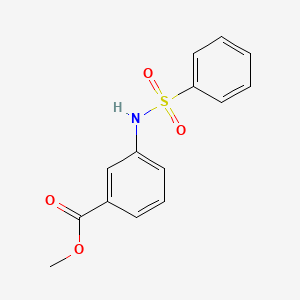

![(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2376342.png)
![(3,4-Dichlorophenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2376343.png)
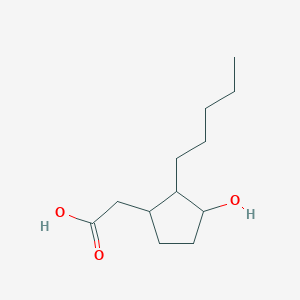
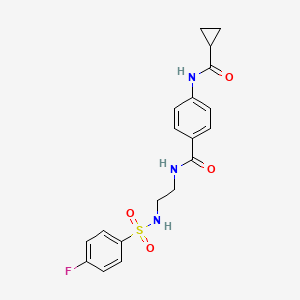
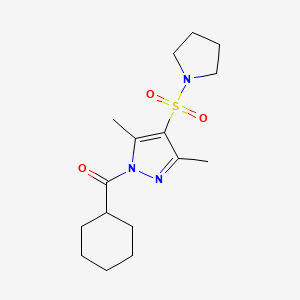
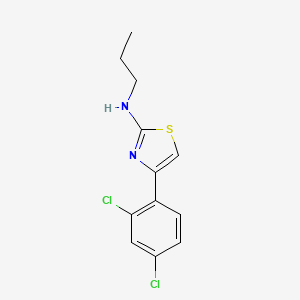
![N-({[2,3'-bifuran]-5-yl}methyl)-1H-indole-2-carboxamide](/img/structure/B2376357.png)
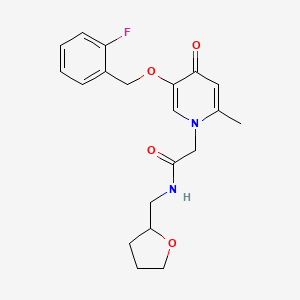

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2376361.png)
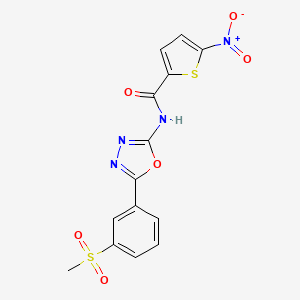
![[9]Cycloparaphenylene](/img/structure/B2376363.png)
